molecular formula C4H7NaO2 B1406522 Sodium butyrate-D7 CAS No. 270564-49-3

Sodium butyrate-D7

Cat. No.: B1406522
CAS No.: 270564-49-3
M. Wt: 117.13 g/mol
InChI Key: MFBOGIVSZKQAPD-DEPOAORMSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Sodium butyrate-D7 is a useful research compound. Its molecular formula is C4H7NaO2 and its molecular weight is 117.13 g/mol. The purity is usually 95%.
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

Sodium butyrate-D7 plays a significant role in biochemical reactions, particularly as an inhibitor of histone deacetylases. This inhibition leads to increased acetylation of histones, which in turn affects gene expression. This compound interacts with several enzymes and proteins, including histone deacetylases, transcription factors, and signaling molecules. The nature of these interactions involves the binding of this compound to the active sites of histone deacetylases, thereby preventing the removal of acetyl groups from histone proteins .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. This compound has been shown to induce cell cycle arrest, promote differentiation, and trigger apoptosis in cancer cells. Additionally, it affects the expression of genes involved in inflammation and immune responses, thereby playing a role in maintaining cellular homeostasis .

Molecular Mechanism

The mechanism of action of this compound involves its ability to inhibit histone deacetylases, leading to hyperacetylation of histones and changes in chromatin structure. This results in the activation or repression of specific genes, depending on the context. This compound also interacts with transcription factors and other regulatory proteins, further influencing gene expression. The compound’s effects on enzyme activity and gene expression are mediated through its binding interactions with histone deacetylases and other biomolecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable, but its activity may decrease due to degradation or other factors. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged changes in gene expression and cellular metabolism. These effects are often observed in both in vitro and in vivo studies, highlighting the compound’s potential for long-term therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At lower doses, the compound can promote beneficial effects such as anti-inflammatory and neuroprotective actions. At higher doses, this compound may exhibit toxic or adverse effects, including disruption of cellular homeostasis and induction of apoptosis. Threshold effects have been observed, indicating that the compound’s impact is dose-dependent and requires careful optimization in experimental settings .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its role as a short-chain fatty acid. It is produced by the fermentation of dietary fibers by gut microbiota and is absorbed in the colon. This compound interacts with enzymes such as histone deacetylases and G-protein coupled receptors, influencing metabolic flux and metabolite levels. The compound’s effects on metabolism are mediated through its regulatory actions on gene expression and enzyme activity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via specific transporters and binding proteins, which facilitate its localization and accumulation in target tissues. The compound’s distribution is influenced by its interactions with cellular membranes and transport proteins, affecting its bioavailability and therapeutic potential .

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity and function. The compound is often found in the nucleus, where it interacts with histones and other nuclear proteins. This localization is facilitated by targeting signals and post-translational modifications that direct this compound to specific compartments or organelles. The compound’s activity is closely linked to its subcellular distribution, as it needs to be in proximity to its target enzymes and proteins to exert its effects .

Biological Activity

Sodium butyrate-D7, a deuterated form of sodium butyrate, is a short-chain fatty acid (SCFA) known for its significant biological activities, particularly in cellular metabolism, immune modulation, and anti-cancer effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on various cell types, and implications for health and disease.

Overview of this compound

Sodium butyrate is produced through the fermentation of dietary fibers by gut microbiota. It serves as an energy source for colonocytes and plays a crucial role in maintaining gut health. The deuterated form, this compound, is utilized in research to trace metabolic pathways due to its unique isotopic signature.

Sodium butyrate exerts its effects primarily through the following mechanisms:

  • Histone Deacetylase Inhibition : Sodium butyrate acts as a potent inhibitor of histone deacetylases (HDACs), leading to increased acetylation of histones and subsequent modulation of gene expression involved in cell cycle regulation and apoptosis .
  • Cell Cycle Regulation : It induces cell cycle arrest in various cancer cell lines by upregulating cyclin-dependent kinase inhibitors such as p21 and p27, while downregulating cyclins like cyclin D1 .
  • Apoptosis Induction : Sodium butyrate promotes apoptosis in cancer cells through the activation of mitochondrial pathways and upregulation of pro-apoptotic factors .

1. Anti-Cancer Effects

Numerous studies have demonstrated the anti-cancer properties of sodium butyrate. For example:

  • Nasopharyngeal Carcinoma : Sodium butyrate has been shown to induce apoptosis in nasopharyngeal carcinoma cells via mitochondrial pathways. Treatment with sodium butyrate resulted in decreased cell viability and increased markers of apoptosis such as cleaved caspase-3 .
  • Cervical Cancer : In combination with UCN-01, sodium butyrate exhibited marked anti-tumor activity against cervical cancer cells, highlighting its potential as a therapeutic agent .

2. Immune Modulation

Sodium butyrate influences immune responses by modulating the activity of immune cells:

  • Dendritic Cells (DCs) : It has been observed that sodium butyrate can inhibit DC maturation, which may limit T cell activation and affect anti-tumor immunity .
  • Regulatory T Cells : Sodium butyrate promotes the differentiation of regulatory T cells (Tregs), which play a crucial role in maintaining immune tolerance and preventing autoimmunity .

3. Gut Health

Sodium butyrate is essential for maintaining intestinal homeostasis:

  • Intestinal Epithelial Cells : It promotes the proliferation and differentiation of intestinal epithelial cells, enhancing gut barrier function and reducing inflammation .
  • Microbiota Modulation : Supplementation with sodium butyrate has been shown to positively influence gut microbiota composition, promoting beneficial bacteria while inhibiting pathogenic strains .

Study 1: Effects on Intestinal Health

A study involving piglets demonstrated that microbial-driven butyrate plays a critical role in maintaining jejunal homeostasis post-weaning. The findings indicated that sodium butyrate enhances intestinal epithelial cell function and reduces inflammation in the gut .

Study 2: Dietary Supplementation in Turtles

Research on Chinese soft-shelled turtles showed that dietary supplementation with sodium butyrate improved growth performance, feed conversion ratios, and immune function. The study highlighted significant increases in complement protein activity and beneficial gut microbiota with sodium butyrate supplementation .

Research Findings Summary

Study FocusKey Findings
Nasopharyngeal CarcinomaInduces apoptosis; decreases cell viability; activates mitochondrial pathways .
Immune ModulationInhibits DC maturation; promotes Treg differentiation .
Intestinal HealthEnhances epithelial cell function; modulates gut microbiota positively .

Properties

IUPAC Name

sodium;2,2,3,3,4,4,4-heptadeuteriobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O2.Na/c1-2-3-4(5)6;/h2-3H2,1H3,(H,5,6);/q;+1/p-1/i1D3,2D2,3D2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFBOGIVSZKQAPD-DEPOAORMSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.